molecular formula C8H10N2O3 B1581580 2-((2-Nitrophenyl)amino)ethanol CAS No. 4926-55-0

2-((2-Nitrophenyl)amino)ethanol

Cat. No.: B1581580
CAS No.: 4926-55-0
M. Wt: 182.18 g/mol
InChI Key: LFOUYKNCQNVIGI-UHFFFAOYSA-N
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Description

FT-IR Analysis

Key absorption bands and assignments:

Wavenumber (cm⁻¹) Assignment
3300–3100 N–H stretch (amine)
1520 Asymmetric NO₂ stretch
1345 Symmetric NO₂ stretch
1050 C–O stretch (ethanol)
690 C–H out-of-plane bend (aromatic)

NMR Spectroscopy

¹H NMR (DMSO-d₆) :

  • δ 7.8–7.5 ppm (m, 2H): Aromatic protons ortho and para to nitro group.
  • δ 7.3–7.1 ppm (m, 2H): Aromatic protons meta to nitro group.
  • δ 4.8 ppm (t, 1H): Hydroxyl proton (–OH).
  • δ 3.6 ppm (q, 2H): Methylene protons adjacent to hydroxyl (–CH₂OH).
  • δ 3.3 ppm (t, 2H): Methylene protons adjacent to amine (–CH₂NH).

¹³C NMR (DMSO-d₆) :

  • δ 148.2 ppm: Nitro-bearing carbon.
  • δ 132.1–126.4 ppm: Aromatic carbons.
  • δ 59.8 ppm: Methylene carbon adjacent to hydroxyl.
  • δ 43.5 ppm: Methylene carbon adjacent to amine.

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ = 270 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in ethanol, attributed to π→π* transitions in the nitroaromatic system. A weaker n→π* transition appears at λ = 340 nm (ε = 8.5 × 10² L·mol⁻¹·cm⁻¹).

Properties

IUPAC Name

2-(2-nitroanilino)ethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOUYKNCQNVIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063650
Record name Ethanol, 2-[(2-nitrophenyl)amino]-
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Molecular Weight

182.18 g/mol
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CAS No.

4926-55-0
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Record name Ethanol, 2-((2-nitrophenyl)amino)-
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Record name Ethanol, 2-[(2-nitrophenyl)amino]-
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Record name Ethanol, 2-[(2-nitrophenyl)amino]-
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Record name 2-[(2-nitrophenyl)amino]ethanol
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Preparation Methods

Preparation via Nucleophilic Substitution of o-Chloronitrobenzene with Ethanolamine

One of the most industrially relevant and well-documented methods involves the reaction of o-chloronitrobenzene with ethanolamine under catalytic conditions:

  • Reaction Overview : o-Chloronitrobenzene reacts with ethanolamine in the presence of a catalyst (sodium fluoride) in an organic solvent mixture (methanol, ethanol, toluene, petroleum ether) under heating to yield 2-((2-nitrophenyl)amino)ethanol.

  • Reaction Conditions :

    • Temperature: 60–120 °C (preferably 80–110 °C)
    • Time: 16–24 hours (preferably 20–24 hours)
    • Catalyst: Sodium fluoride (0.1–0.5 mass ratio relative to o-chloronitrobenzene)
    • Solvent to o-chloronitrobenzene mass ratio: 1–5
    • Ethanolamine to o-chloronitrobenzene mass ratio: 0.8–1
  • Post-Reaction Processing :

    • Crystallization of the crude product in mixed solvents such as methanol, ethanol, water, ethylene glycol, normal hexane, or toluene at 50–60 °C.
    • Filtration and drying to obtain pure product.
  • Yields and Purity :

    • Total yield exceeds 95%
    • High purity with residual raw materials below 3% by mass
    • Mild production technology with minimal waste generation
  • Additional Notes :

    • Vacuum distillation is used to recover solvents post-reaction at 60–90 °C.
    • The process is scalable and suitable for industrial production.
Parameter Range / Details
Reaction temperature 60–120 °C (optimal 80–110 °C)
Reaction time 16–24 h (optimal 20–24 h)
Catalyst Sodium fluoride (0.1–0.5 mass ratio)
Solvent Methanol, ethanol, toluene, petroleum ether (1–5 mass ratio)
Ethanolamine ratio 0.8–1 relative to o-chloronitrobenzene
Crystallization solvent Mixed solvents (methanol, ethanol, water, ethylene glycol, hexane, toluene)
Crystallization temp 50–60 °C
Yield ≥95%
Purity High, raw materials <3%

This method is described in detail in a 2016 patent, emphasizing its practicality and environmental friendliness for industrial synthesis.

Hydroxyethylation Followed by Condensation Using 2-Amino-5-Nitrophenol

An alternative route involves hydroxyethylation of 2-amino-5-nitrophenol followed by condensation with ethyl chloroformate:

  • Step 1: Hydroxyethylation

    • Reactants: 2-Amino-5-nitrophenol, alkali (sodium hydroxide), and ethylene chlorohydrin
    • Solvent: N,N-Dimethylformamide (DMF)
    • Conditions: 100–130 °C, 0.1–1.0 MPa pressure, 3–8 hours
    • Outcome: Formation of 2-(3-nitro-6-amino-phenoxy)ethanol with raw material content <1% by HPLC
  • Step 2: Condensation and Hydrolysis

    • Reactants: 2-(3-nitro-6-amino-phenoxy)ethanol, ethyl chloroformate, calcium carbonate catalyst
    • Solvent: Glycol dimethyl ether (DME) or similar solvents
    • Conditions: 60–100 °C, 0.1–1.0 MPa pressure, 4–9 hours
    • Hydrolysis with aqueous sodium hydroxide (20%) at 50–90 °C for 4–7 hours
    • Purification: Dilution with water, filtration, washing, and drying to obtain N-[2-(2-hydroxyethoxy)-4-nitrophenyl]ethanolamine
  • Yields and Advantages :

    • High yield and purity
    • Moderate reaction conditions
    • Reduced waste generation
    • Suitable for industrial scale-up
Step Reactants & Conditions Outcome & Notes
Hydroxyethylation 2-Amino-5-nitrophenol + NaOH + ethylene chlorohydrin in DMF, 100–130 °C, 0.1–1.0 MPa, 3–8 h 2-(3-nitro-6-amino-phenoxy)ethanol, raw material <1%
Condensation & Hydrolysis 2-(3-nitro-6-amino-phenoxy)ethanol + ethyl chloroformate + CaCO3 in DME, 60–100 °C, 0.1–1.0 MPa, 4–9 h; then NaOH hydrolysis at 50–90 °C, 4–7 h N-[2-(2-hydroxyethoxy)-4-nitrophenyl]ethanolamine, high purity

This method is detailed in a 2015 patent, highlighting its economic and environmental benefits.

Synthetic Routes Involving Nitration and Reduction (Literature Overview)

Another documented approach includes:

  • Nitration of aromatic precursors (e.g., 3-fluorophenyl acetic acid) with nitro-sulfuric acid.
  • Reduction of nitro groups using borane-tetrahydrofuran complex.
  • Ammonolysis and functionalization to introduce the ethanolamine moiety.

While specific to related derivatives like 2-((5-Amino-2-nitrophenyl)amino)ethanol, these routes provide insight into the chemical transformations applicable to the target compound.

  • Industrial methods optimize reagent use, minimize hazardous waste, and employ supported reagents/scavengers for purification efficiency.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Catalysts Solvents Conditions (Temp, Time) Yield (%) Purity Industrial Suitability Notes
1 o-Chloronitrobenzene + Ethanolamine Sodium fluoride Methanol, ethanol, toluene, petroleum ether 80–110 °C, 20–24 h ≥95 High Yes Vacuum distillation solvent recovery; mild conditions
2 2-Amino-5-nitrophenol + Ethylene chlorohydrin CaCO3 catalyst DMF, DME 100–130 °C (hydroxyethylation), 60–100 °C (condensation) High High Yes Two-step process; uses hydroxyethylation and condensation
3 Aromatic precursor nitration + reduction Borane-THF complex Nitro-sulfuric acid (nitration) Various (nitration & reduction) Moderate Moderate Potential More complex; involves hazardous reagents

Chemical Reactions Analysis

2-((2-Nitrophenyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The hydroxyl group in the aminoethanol moiety can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation . Major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted phenyl derivatives .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate in Chemical Reactions: This compound is widely used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its reactive amino and hydroxyl groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions .

2. Biological Research:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. A notable case study demonstrated its efficacy in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
  • Fungicidal Properties: Research indicates that this compound may possess fungicidal properties against phytopathogenic fungi, making it a candidate for agricultural applications.

3. Medicinal Chemistry:

  • Pharmaceutical Development: The compound is investigated for its potential use in pharmaceuticals, particularly in developing drugs that target specific biochemical pathways. Its ability to inhibit certain enzymes has been explored in the context of treating diseases such as cancer .

4. Industrial Applications:

  • Dyes and Wood Preservatives: this compound is utilized in the production of dyes due to its chromophoric properties. Additionally, its stability and effectiveness make it suitable for use as a wood preservative .

Case Study 1: Antimicrobial Efficacy

A study evaluated various nitroaniline derivatives, including this compound, against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth, highlighting the compound's potential as an antimicrobial agent.

Case Study 2: Genotoxicity Assessment

A genotoxicity assessment revealed mixed results for this compound. While it showed positive results for frameshift mutations in specific strains of Salmonella typhimurium, it did not demonstrate genotoxicity in other assays. This underscores the need for further investigation into its safety profile and potential risks associated with its use .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for various organic compoundsHigh yield synthesis methods developed
Biological ResearchAntimicrobial and fungicidal propertiesSignificant inhibition of bacterial growth
Medicinal ChemistryPotential drug development targeting specific enzymesInvestigated for cancer treatment applications
Industrial UseProduction of dyes and wood preservativesEffective in preserving wood materials

Mechanism of Action

The mechanism of action of 2-((2-Nitrophenyl)amino)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Key Features Applications Toxicity/Mutations References
This compound 4926-55-0 C₈H₁₀N₂O₃ Aromatic amine, nitro group at ortho position, hydroxyethyl substituent Hair dyes (HC Yellow No. 2), surfactants Limited toxicological data
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol - C₁₄H₁₃Cl₂NO Dichlorophenyl group, planar crystal structure with intramolecular H-bonds Pharmaceutical intermediates Not reported
2-(2-Nitrophenyl)ethanol 15121-84-3 C₈H₉NO₃ Nitro group at ortho position, lacks amino group Organic synthesis, photosensitive materials Mutation data reported (Ames test)
HC Red No. 3 - C₈H₁₀N₂O₃ Nitro group at para position, hydroxyethylamino substituent Hair dyes (red shades) Potential impurities in HC Yellow No. 2
N,N'-bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine 84041-77-0 C₁₀H₁₄N₄O₄ Two hydroxyethyl groups, nitro group at para position Hair dyes (HC Violet BS) Classified as safe in cosmetics
Structural and Functional Analysis

Position of Nitro Group :

  • Ortho vs. Para Substitution :
  • This compound has a nitro group at the ortho position, which sterically hinders planar molecular conformations. This contrasts with HC Red No. 3 (para-nitro), which exhibits stronger π-π stacking in hair dye applications .
  • Para-nitro derivatives (e.g., HC Violet BS) show enhanced solubility due to symmetric charge distribution .

Functional Group Modifications: Hydroxyethylamino vs. Dichlorophenyl:

  • 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol replaces the nitro group with chlorine atoms, increasing lipophilicity and altering crystal packing via Cl···H and π-π interactions . Amino vs. Hydroxyethyl Substituents:
  • The absence of an amino group in 2-(2-Nitrophenyl)ethanol reduces its binding affinity to biological targets, limiting its use in drug synthesis compared to the amino-containing analog .

Photochemical Reactivity: this compound and its derivatives (e.g., 2-nitrophenyl ethanol) undergo photolytic cleavage under UV light (365 nm), releasing reactive intermediates like nitrosobenzaldehyde. This property is exploited in photolabile protecting groups for controlled drug release .

Toxicological Profiles: 2-(2-Nitrophenyl)ethanol has documented mutagenic activity in Ames tests (3333 µg/plate), whereas this compound lacks comprehensive toxicity studies, posing regulatory challenges in cosmetics .

Table 2: Physical Properties
Property This compound 2-(2-Nitrophenyl)ethanol HC Violet BS
Melting Point Not reported 25°C (lit.) >200°C (decomposes)
Density - 1.19 g/mL 1.32 g/cm³
Solubility Soluble in ethanol, DMSO Soluble in organic solvents Water-soluble due to polar groups
Quantum Yield (Photolysis) - Φ = 0.12 (405 nm laser) Not applicable

Research Findings and Contradictions

  • Synthesis Yields: this compound synthesis achieves ~70% yield via reductive amination, whereas 2-(2-Nitrophenyl)ethanol is produced in >85% yield via acetophenone reduction .
  • Regulatory Status: HC Yellow No. 2 is approved in the EU but flagged for incomplete safety data, whereas HC Violet BS is fully compliant with SCCS guidelines .

Biological Activity

2-((2-Nitrophenyl)amino)ethanol, also known as 2-nitro-N-(2-hydroxyethyl)aniline, is a compound that has garnered attention due to its diverse biological activities. The molecular formula of this compound is C₈H₁₀N₂O₃, and it has a molecular weight of approximately 182.2 g/mol. This article explores the biological activity of this compound, including its potential mutagenic effects, interaction with biological systems, and applications in various fields.

Chemical Structure and Properties

The structure of this compound features a nitrophenyl group attached to an ethanolamine backbone. The presence of both amino and nitro functional groups contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₁₀N₂O₃
Molecular Weight182.2 g/mol
AppearanceFine orange powder
Functional GroupsAmino (-NH₂), Nitro (-NO₂), Hydroxyl (-OH)

Mutagenicity and Toxicity

Research indicates that this compound exhibits potential mutagenic effects under specific conditions. In toxicity studies, it has been shown to induce chromosomal aberrations, suggesting a clastogenic potential rather than direct mutagenicity. These effects were particularly noted in assays involving metabolic activation, highlighting the importance of metabolic conditions in evaluating the compound's safety profile.

Key Findings:

  • Mutagenic Potential: Induces chromosomal aberrations.
  • Clastogenic Effects: Evidence suggests clastogenic rather than direct mutagenic activity.
  • Metabolic Activation: Effects are influenced by metabolic conditions.

Interaction with Biological Systems

The compound has demonstrated significant interactions at the cellular level, inducing dose-dependent responses in mutagenicity assays. This suggests that it may interact with various enzymes or receptors, warranting further investigation into its pharmacological effects.

Potential Mechanisms:

  • Enzyme Interaction: Possible interactions with metabolic enzymes.
  • Receptor Binding: Further studies needed to elucidate receptor interactions.

Applications and Synthesis

This compound serves as an intermediate in the synthesis of pharmaceuticals and dyes due to its reactive functional groups. It can be synthesized through nucleophilic aromatic substitution reactions involving 2-fluoronitrobenzene and 2-aminoethanol.

Synthesis Overview:

  • Starting Materials: 2-fluoronitrobenzene and 2-aminoethanol.
  • Reaction Type: Nucleophilic aromatic substitution.
  • Yield: High purity products suitable for industrial applications.

Study on Mutagenicity

In a controlled study assessing the mutagenic potential of various nitrophenyl compounds, this compound was evaluated using bacterial mutagenicity assays. Results indicated a significant increase in mutations at higher concentrations, correlating with its dose-dependent response observed in previous studies.

Antimicrobial Properties

Another study explored the antimicrobial properties of derivatives of nitrophenyl compounds, including this compound. While direct evidence for antimicrobial activity was limited, structural similarities with known antimicrobial agents suggest potential applications in developing new therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((2-Nitrophenyl)amino)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-nitroaniline derivatives and ethylene oxide or haloethanol. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of 2-nitroaniline to ethylene oxide) and reaction temperature (60–80°C) to minimize byproducts like dimerization or over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>70%) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • NMR : 1H^1H-NMR should show signals for the ethanol moiety (δ 3.6–3.8 ppm for -CH2_2OH and δ 4.0–4.2 ppm for -NH-). Aromatic protons from the 2-nitrophenyl group appear as a multiplet (δ 7.5–8.3 ppm).
  • IR : Stretching vibrations for -OH (~3300 cm1^{-1}), -NH- (~3400 cm1^{-1}), and nitro groups (~1520 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak at m/z 196.2 (C8_8H10_{10}N2_2O3_3) .

Advanced Research Questions

Q. How can conflicting data on the environmental hazards of this compound be resolved?

  • Methodological Answer : Discrepancies in hazard classification (e.g., EC1272/08 vs. GHS/CLP) arise from limited toxicological studies . To resolve contradictions:

Conduct aquatic toxicity assays (e.g., Daphnia magna acute toxicity) under OECD Test Guideline 202.

Perform read-across analyses using structurally similar compounds (e.g., nitroaromatic ethanol derivatives) to predict biodegradability and bioaccumulation potential .

Q. What experimental strategies are recommended for studying the surfactant properties of this compound in colloidal systems?

  • Methodological Answer :

  • Surface Tension Measurements : Use a tensiometer (e.g., Du Noüy ring) to determine critical micelle concentration (CMC) at 25°C.
  • Dynamic Light Scattering (DLS) : Analyze micelle size distribution in aqueous solutions.
  • Zeta Potential Analysis : Assess colloidal stability in formulations. Reference nonionic surfactants like HC Yellow No. 2 for comparative studies .

Q. How can mechanistic insights into the catalytic applications of this compound in hydrogen-transfer reactions be obtained?

  • Methodological Answer :

  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT Calculations : Model transition states for hydrogen transfer using software like Gaussian.
  • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., imine or enamine species) during cyclization reactions .

Q. What methodologies are suitable for assessing the toxicological profile of this compound given limited existing data?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Use MTT assays on human keratinocytes (HaCaT cells) to evaluate EC50_{50} values.
  • Ames Test : Screen for mutagenicity with Salmonella typhimurium strains TA98 and TA100.
  • Hepatotoxicity Models : Employ 3D liver spheroids to study metabolic activation and oxidative stress .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Nitrophenyl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-((2-Nitrophenyl)amino)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.